4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the para position. The 1,2,4-triazole ring is appended via an N-methyl linkage, with a sulfanyl (-SH) group at position 5 and a 3-(trifluoromethyl)phenyl substituent at position 3. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the dimethylsulfamoyl moiety may improve solubility and bioavailability .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3S2/c1-26(2)32(29,30)15-8-6-12(7-9-15)17(28)23-11-16-24-25-18(31)27(16)14-5-3-4-13(10-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,28)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUJKXIINFOPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols and suitable leaving groups.
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with appropriate amines under basic conditions.
Final Coupling: The final compound is obtained by coupling the triazole derivative with the benzamide core under suitable conditions, often involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of carbonic anhydrases (CAs) IX and XII, which play significant roles in tumor survival and metastasis under hypoxic conditions. In vitro assays demonstrated that the compound effectively reduces tumor cell proliferation and induces apoptosis in various cancer cell lines, suggesting its utility in cancer therapy .
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. This makes it a candidate for developing new antibiotics or antifungal agents, particularly in light of rising antibiotic resistance .
3. Anti-inflammatory Effects
Research indicates that 4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of chronic inflammatory diseases, suggesting its potential for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Insights
1. Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes related to tumor growth and inflammation. By targeting these pathways, it not only reduces cell proliferation but also enhances the efficacy of existing therapies when used in combination treatments .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the compound's efficacy and selectivity. Modifications to the triazole ring and sulfonamide group have led to analogs with improved potency against cancer cells while minimizing off-target effects. These findings are crucial for developing more effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, while the sulfamoyl and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound is compared with structurally related 1,2,4-triazole derivatives (Table 1):
Key Observations :
- Electron-Withdrawing Groups : The target compound’s -CF₃ group enhances stability compared to -F () or -CH₃ ().
- Sulfur-Containing Groups : The sulfanyl (-SH) in the target compound differs from methylsulfanyl (-SCH₃, ) and sulfonyl (-SO₂Ph, ), affecting tautomerism and reactivity .
Spectroscopic and Crystallographic Data
- IR Spectroscopy :
- X-ray Crystallography :
- reveals planar triazole rings and hydrogen-bonded dimers, suggesting similar packing for the target compound .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide represents a novel class of triazole derivatives with potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a triazole ring substituted with a trifluoromethyl phenyl group and a dimethylsulfamoyl moiety. Its chemical formula is , and it has a molecular weight of approximately 413.48 g/mol.
- Inhibition of Protein Interactions : Initial studies indicate that the compound inhibits the interaction between annexin A2 (AnxA2) and S100A10 proteins, which is crucial for various cellular processes including cell proliferation and migration. The binding affinity of the compound to AnxA2 has been demonstrated through co-immunoprecipitation assays, suggesting its role as a potential therapeutic agent in cancer treatment .
- Antimicrobial Activity : The triazole core is known for its antifungal properties, particularly against Candida species and Aspergillus spp. The presence of the sulfamoyl group may enhance its antimicrobial efficacy by interfering with folate metabolism in microorganisms .
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications on the triazole ring significantly affect biological activity:
- Trifluoromethyl Substitution : Compounds with trifluoromethyl groups exhibited improved inhibitory potency against AnxA2 compared to their non-fluorinated counterparts .
- Sulfanyl Group Influence : The presence of the sulfanyl group was critical for maintaining activity; truncation or modification led to a marked decrease in potency .
Antimicrobial Activity
A series of derivatives based on the core structure were synthesized and evaluated for their antimicrobial properties. Notably, compounds with varying substitutions on the triazole ring showed differing levels of activity against Pseudomonas aeruginosa and Escherichia coli.
| Compound | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|
| 1 | MIC = 32 µg/mL | MIC = 64 µg/mL |
| 2 | MIC = 16 µg/mL | MIC = 32 µg/mL |
| 3 | MIC = 8 µg/mL | MIC = 16 µg/mL |
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating significant cytotoxicity .
- In Vivo Models : Animal studies revealed that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
